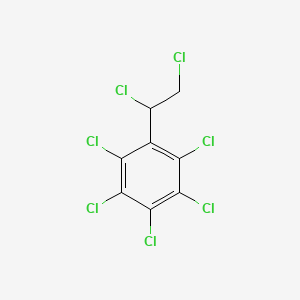
1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene is a chlorinated aromatic compound It is characterized by the presence of five chlorine atoms attached to the benzene ring and an additional dichloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3,4,5-pentachlorobenzene with 1,2-dichloroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of benzene derivatives in large reactors, with careful control of temperature and pressure to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, is essential to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated benzene derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated benzene derivatives.
Substitution: Compounds with functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. The high degree of chlorination affects its reactivity and interaction with biological molecules, leading to potential toxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachloronitrobenzene: Another chlorinated benzene derivative with a nitro group.
Pentachlorophenol: A chlorinated phenol used as a pesticide and disinfectant.
Hexachlorobenzene: A fully chlorinated benzene derivative with similar properties.
Uniqueness
1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene is unique due to the presence of both a dichloroethyl group and multiple chlorine atoms on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
90301-91-0 |
|---|---|
Formule moléculaire |
C8H3Cl7 |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-(1,2-dichloroethyl)benzene |
InChI |
InChI=1S/C8H3Cl7/c9-1-2(10)3-4(11)6(13)8(15)7(14)5(3)12/h2H,1H2 |
Clé InChI |
JITICLMTBZFSKA-UHFFFAOYSA-N |
SMILES canonique |
C(C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


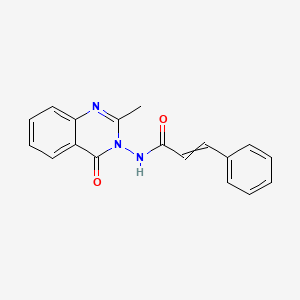

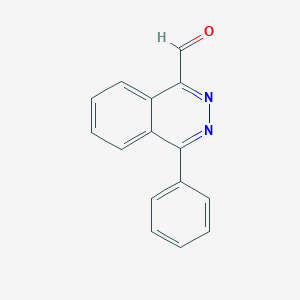
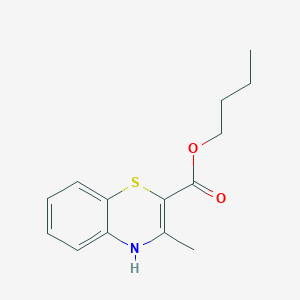
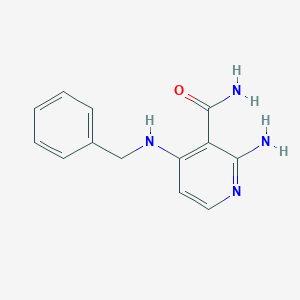
![2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine](/img/structure/B14348301.png)
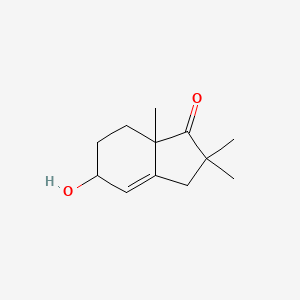
![Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate](/img/structure/B14348321.png)

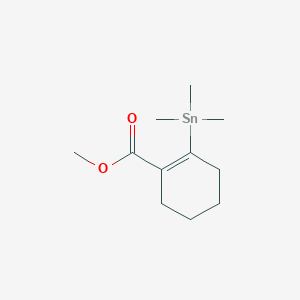
![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
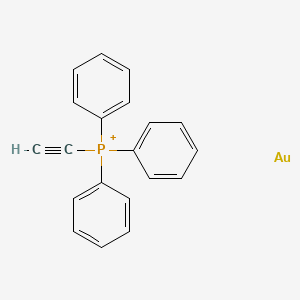
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![[(Ethenyloxy)methyl]cyclohexane](/img/structure/B14348359.png)
